molecular formula C5H10N2 B14744378 1,1'-Methanediyldiaziridine CAS No. 1487-19-0

1,1'-Methanediyldiaziridine

Cat. No.: B14744378
CAS No.: 1487-19-0
M. Wt: 98.15 g/mol
InChI Key: ABGICPOTHINIMM-UHFFFAOYSA-N
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Description

1,1’-Methanediyldiaziridine is a highly strained three-membered heterocycle containing two nitrogen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. The presence of two nitrogen atoms in a three-membered ring imparts significant angle strain, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Methanediyldiaziridine can be synthesized through several methods. One common approach involves the reaction of hydrazine with formaldehyde under acidic conditions. This reaction typically proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the diaziridine ring.

Industrial Production Methods: Industrial production of 1,1’-Methanediyldiaziridine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Methanediyldiaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diazirines, which are valuable intermediates in organic synthesis.

    Reduction: Reduction of 1,1’-Methanediyldiaziridine can lead to the formation of hydrazines.

    Substitution: The nitrogen atoms in the diaziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Diazirines

    Reduction: Hydrazines

    Substitution: Substituted diaziridines

Scientific Research Applications

1,1’-Methanediyldiaziridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of 1,1’-Methanediyldiaziridine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Methanediyldiaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The specific pathways involved depend on the nature of the substituents on the diaziridine ring and the target molecules.

Comparison with Similar Compounds

    Aziridine: A three-membered ring containing one nitrogen atom.

    Diazirine: A three-membered ring containing two nitrogen atoms, similar to diaziridine but with different reactivity.

    Imidazole: A five-membered ring containing two nitrogen atoms, widely used in pharmaceuticals.

Uniqueness: 1,1’-Methanediyldiaziridine is unique due to its high ring strain and the presence of two nitrogen atoms in a three-membered ring. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

1487-19-0

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

1-(aziridin-1-ylmethyl)aziridine

InChI

InChI=1S/C5H10N2/c1-2-6(1)5-7-3-4-7/h1-5H2

InChI Key

ABGICPOTHINIMM-UHFFFAOYSA-N

Canonical SMILES

C1CN1CN2CC2

Origin of Product

United States

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